2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine
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Overview
Description
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization to form the desired pyrrolopyrazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7(6-10)9-5-8-3-2-4-12(8)11-9/h5,7H,2-4,6,10H2,1H3 |
InChI Key |
HXBMHZJTXYZWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NN2CCCC2=C1 |
Origin of Product |
United States |
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